

detailed protocol for Cy3 DBCO protein labeling

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Compound of Interest

Compound Name: Cy3 DBCO

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An Application Note and Protocol for the Fluorescent Labeling of Proteins using **Cy3 DBCO**

Introduction

This document provides a comprehensive protocol for the fluorescent labeling of azide-modified proteins with Cyanine3 (Cy3) DBCO (Dibenzocyclooctyne). This advanced labeling method leverages Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction.^[1] A key advantage of SPAAC is that it proceeds efficiently without the need for a cytotoxic copper catalyst, making it an ideal choice for applications involving sensitive biological samples or live-cell labeling.^{[1][2][3][4]}

Cy3 is a bright, photostable, and pH-insensitive fluorescent dye that emits in the orange-red region of the spectrum, making it a robust and versatile tool for a wide array of detection and imaging applications.^{[1][2][3]} This protocol details the necessary steps from protein preparation and the labeling reaction to the purification of the final conjugate and methods for quantifying the degree of labeling.

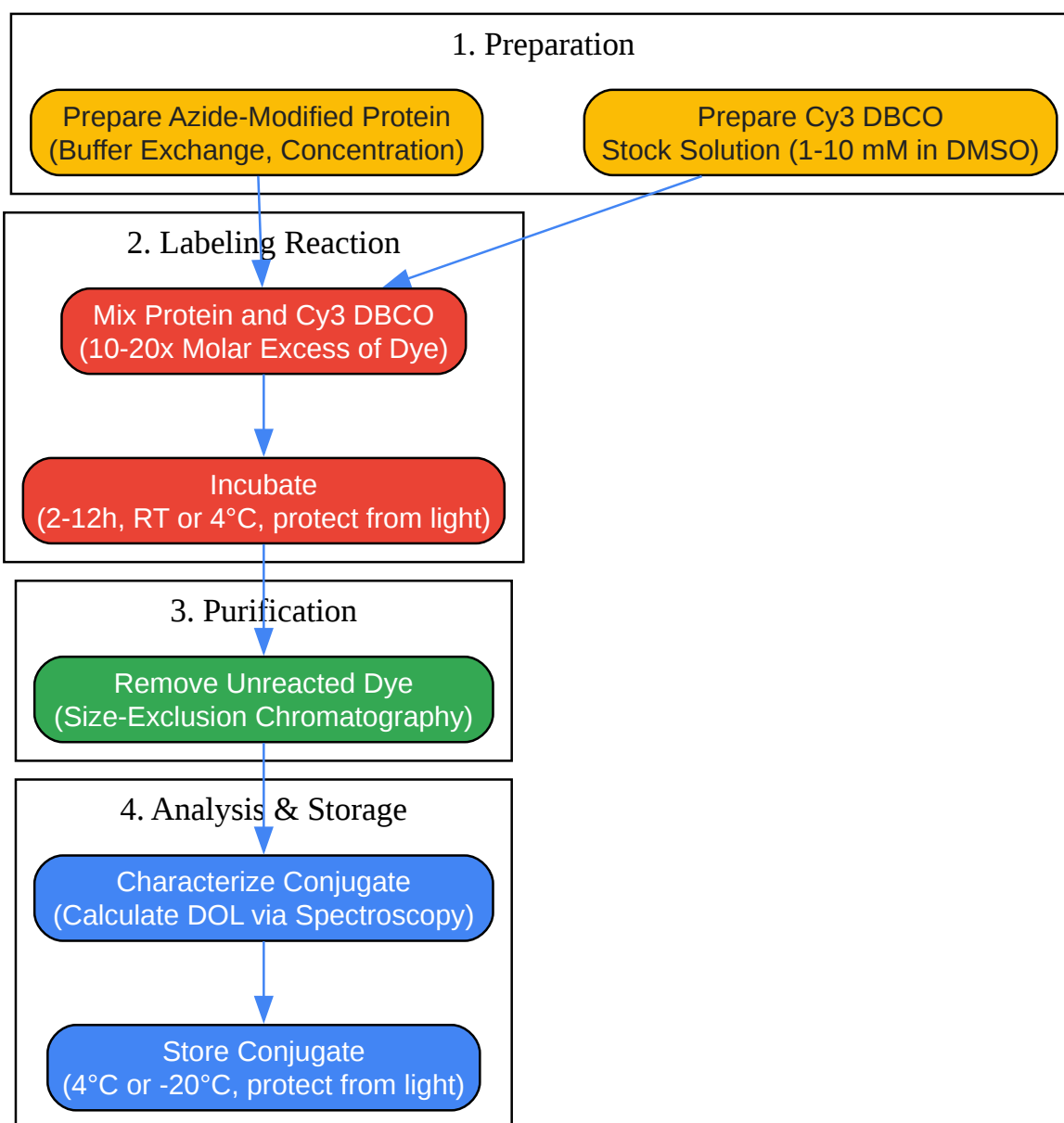
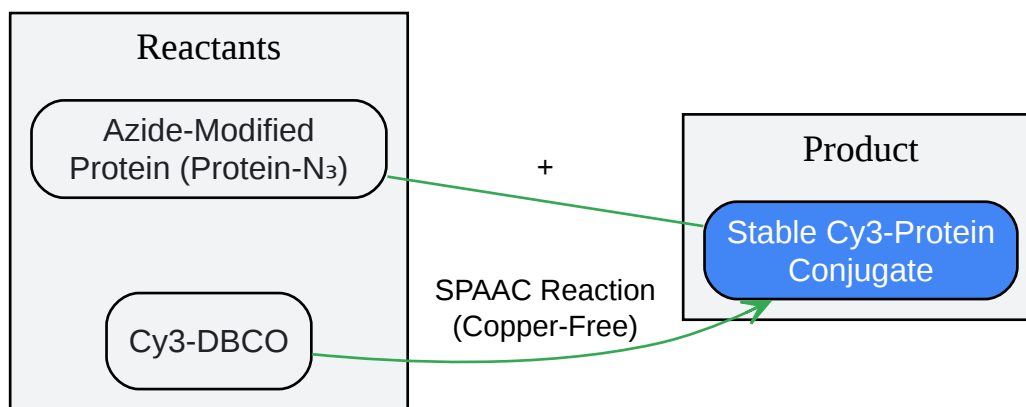
Quantitative Data Summary

The following table summarizes the essential quantitative parameters for Cyanine3 DBCO and a representative antibody, Immunoglobulin G (IgG). These values are critical for calculating the protein concentration and the Degree of Labeling (DOL).

Parameter	Value	Reference
Cyanine3 (Cy3) Dye		
Excitation Maximum (λ_{max})	~555 nm	[1]
Emission Maximum (λ_{em})	~570 nm	[1][5]
Molar Extinction Coefficient (ϵ_{dye})	150,000 M ⁻¹ cm ⁻¹	[1][2][3]
Correction Factor at 280 nm (CF ₂₈₀)	~0.08	[1][6]
Immunoglobulin G (IgG) Protein		
Absorbance Maximum (λ_{max})	280 nm	[1]
Molar Extinction Coefficient (ϵ_{prot})	203,000 M ⁻¹ cm ⁻¹	[1]

Principle and Workflow

The labeling process is founded on the specific and covalent reaction between the DBCO group on the Cyanine3 dye and an azide group that has been previously incorporated into the target protein. This reaction forms a highly stable triazole linkage.



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